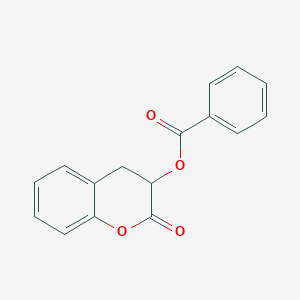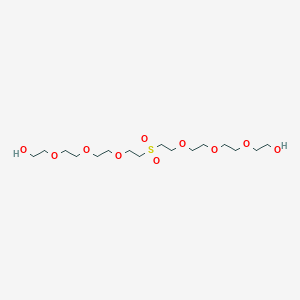
3-(1-Hydroxyethyl)dodecane-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxyethyl)dodecane-2,6-diol is an organic compound with the molecular formula C14H30O3 It is characterized by the presence of three hydroxyl groups and a hydroxyethyl substituent on a dodecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)dodecane-2,6-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of dodecane derivatives. For instance, starting from 1-dodecanol, selective hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced separation techniques further enhances the scalability of the production process .
化学反应分析
Types of Reactions
3-(1-Hydroxyethyl)dodecane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
3-(1-Hydroxyethyl)dodecane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
作用机制
The mechanism of action of 3-(1-Hydroxyethyl)dodecane-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical processes. The compound’s structure allows it to modulate the activity of certain enzymes and receptors, leading to its observed effects .
相似化合物的比较
Similar Compounds
1,2-Dodecanediol: Similar structure but lacks the hydroxyethyl substituent.
1,2-Tetradecanediol: Similar structure with a longer carbon chain.
1-Dodecanol: Contains a single hydroxyl group without additional hydroxyl or hydroxyethyl groups
Uniqueness
3-(1-Hydroxyethyl)dodecane-2,6-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a hydroxyethyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
88348-75-8 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
3-(1-hydroxyethyl)dodecane-2,6-diol |
InChI |
InChI=1S/C14H30O3/c1-4-5-6-7-8-13(17)9-10-14(11(2)15)12(3)16/h11-17H,4-10H2,1-3H3 |
InChI 键 |
LKJUQTSAEUFTSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCC(C(C)O)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)
![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)




![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)

